1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Kinase inhibitor selectivity Allosteric pocket geometry Regioisomer comparison

1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448053-48-2) is a synthetic small molecule belonging to the pyrazolyl-urea chemotype, a scaffold extensively investigated for kinase inhibition, particularly against p38 MAPK, Src, and TrkA. With a molecular formula of C20H23N5O3 and a molecular weight of 381.4 g/mol, it features a 3,4-dimethoxybenzyl group connected via a urea linker to an ethyl chain terminating in a 3-(pyridin-4-yl)-1H-pyrazole moiety.

Molecular Formula C20H23N5O3
Molecular Weight 381.436
CAS No. 1448053-48-2
Cat. No. B2610843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS1448053-48-2
Molecular FormulaC20H23N5O3
Molecular Weight381.436
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)OC
InChIInChI=1S/C20H23N5O3/c1-27-18-4-3-15(13-19(18)28-2)14-23-20(26)22-10-12-25-11-7-17(24-25)16-5-8-21-9-6-16/h3-9,11,13H,10,12,14H2,1-2H3,(H2,22,23,26)
InChIKeySBXXJLLJJNUKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448053-48-2): Procurement-Relevant Identity and Class Context


1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448053-48-2) is a synthetic small molecule belonging to the pyrazolyl-urea chemotype, a scaffold extensively investigated for kinase inhibition, particularly against p38 MAPK, Src, and TrkA [1]. With a molecular formula of C20H23N5O3 and a molecular weight of 381.4 g/mol, it features a 3,4-dimethoxybenzyl group connected via a urea linker to an ethyl chain terminating in a 3-(pyridin-4-yl)-1H-pyrazole moiety [2]. The compound is cataloged in PubChem (CID 71807885) and is primarily distributed as a research-grade screening compound for kinase-focused drug discovery programs [2]. Its structural architecture places it within a well-precedented class of non-ATP-competitive allosteric kinase modulators, distinguishing it mechanistically from ATP-competitive type I inhibitors commonly pursued for similar therapeutic indications [1].

Why Pyrazolyl-Urea Analogs Cannot Be Casually Interchanged: The Case for 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea


Within the pyrazolyl-urea chemical space, even subtle structural modifications—such as the position of the pyridyl nitrogen, the nature of the N-benzyl substituent, or the heteroaryl group attached to the pyrazole C3 position—can profoundly shift kinase selectivity profiles, allosteric binding modes, and cellular potency [1]. For example, pyrazolyl-ureas bind to a distinct allosteric pocket on p38 MAPK that is exposed only upon activation loop rearrangement; this pocket's shape and electrostatics are exquisitely sensitive to the substituent geometry on both the urea nitrogen and the pyrazole ring [2]. Consequently, a compound with a 3,4-dimethoxybenzyl group and a pyridin-4-yl substituent cannot be assumed functionally equivalent to its pyridin-2-yl regioisomer (CAS 1448071-86-0), its pyrazinyl analog (CAS 2034415-64-8), or its 4-chlorobenzyl congener (CAS 1448125-07-2). Each of these comparators presents a different hydrogen-bonding donor/acceptor arrangement and steric contour at the allosteric site, which can translate into orders-of-magnitude differences in IC50 values and kinase selectivity [1]. The evidence summarized below quantifies these differentiation dimensions where data are available and explicitly identifies gaps where procurement decisions must be supported by in-house profiling.

Quantitative Differentiation Evidence: 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea vs. Closest Analogs


Pyridin-4-yl vs. Pyridin-2-yl Regioisomerism: Impact on Hydrogen-Bonding Geometry and Predicted Kinase Docking

The target compound bears a pyridin-4-yl group at the pyrazole C3 position, whereas the closest commercially available regioisomer, 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448071-86-0), substitutes a pyridin-2-yl group [1]. In pyrazolyl-urea p38 MAPK inhibitors, the pyridyl nitrogen position determines the hydrogen-bond interaction with the kinase hinge region or the allosteric pocket: the 4-pyridyl isomer presents the nitrogen para to the pyrazole, enabling a distinct hydrogen-bond vector compared to the ortho arrangement in the 2-pyridyl isomer [2]. While direct IC50 data for both regioisomers against the same kinase panel are not publicly available in non-excluded sources, class-level SAR studies on related pyrazolyl-urea series demonstrate that pyridyl regioisomerism can alter p38α IC50 values by factors exceeding 10-fold [2]. Procurement of the specific 4-pyridyl isomer is therefore essential for assay consistency if the target engagement hypothesis involves a para-directed hydrogen bond.

Kinase inhibitor selectivity Allosteric pocket geometry Regioisomer comparison

3,4-Dimethoxybenzyl vs. 4-Chlorobenzyl Substituent: Predicted Lipophilicity and p38 Allosteric Pocket Complementarity

The target compound carries a 3,4-dimethoxybenzyl urea substituent, while the closely related analog 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448125-07-2) bears a 4-chlorobenzyl group [1]. The 3,4-dimethoxy substitution pattern is a recurring motif in allosteric p38 MAPK inhibitors; SAR studies on benzyl urea pyrazole series have shown that meta- and para-electron-donating methoxy groups on the benzyl ring enhance binding to the allosteric pocket's lipophilic sub-domain while maintaining favorable calculated logP values [2]. The computed XLogP3-AA for the target compound is 1.3 [3], which is lower than the predicted logP of the 4-chlorobenzyl analog (calculated ClogP ~2.5 based on fragment contributions), suggesting superior ligand efficiency and aqueous solubility for the dimethoxybenzyl variant [3]. In published p38α pyrazolyl-urea optimization campaigns, moving from a 4-chlorobenzyl to a 3,4-dimethoxybenzyl urea consistently improved both biochemical potency and cellular activity while reducing CYP450 inhibition liability [2].

Allosteric p38 inhibitor Lipophilic ligand efficiency Benzyl substituent SAR

Pyrazinyl (CAS 2034415-64-8) vs. Pyridin-4-yl Heteroaryl: Impact on Kinase Selectivity Profiles

The analog 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034415-64-8) replaces the pyridin-4-yl group with a pyrazin-2-yl moiety, introducing an additional ring nitrogen . In pyrazolyl-urea kinase inhibitor series, the heteroaryl attached to the pyrazole C3 position is a critical determinant of kinase selectivity: the pyridin-4-yl group is associated with preferential binding to p38α and TrkA, whereas pyrazinyl substitution has been linked to broader activity across Src-family kinases [1]. Specifically, patent disclosures on pyrazolyl-urea compounds reveal that pyridin-4-yl-substituted analogs demonstrate IC50 values <100 nM against p38α MAPK, while pyrazinyl-substituted congeners show IC50 values in the 200–500 nM range against p38α but gain activity against Lyn and Hck kinases (IC50 < 50 nM) [2]. Although direct head-to-head biochemical data for these two exact compounds are not publicly available, the class-level SAR indicates that the target compound (pyridin-4-yl) is likely more selective for p38α over Src-family kinases compared to the pyrazinyl analog.

Kinase selectivity screening Heteroaryl SAR Pyrazolyl-urea scaffold

Urea Linker Topology: N-Ethylpyrazole vs. N-Pyrazole-4-yl Urea Connectivity and Its Effect on Allosteric Binding

The target compound features a urea group connected to the pyrazole ring via an ethyl linker at the N1 position (N-ethylpyrazole topology). In contrast, analogs such as 1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea (CAS 1797318-89-8) connect the urea directly to the pyrazole C4 position (N-pyrazole-4-yl topology) . The N-ethylpyrazole connectivity in the target compound introduces a flexible two-carbon spacer between the urea core and the pyrazole ring, which is crucial for orienting the pyridin-4-yl group into the allosteric pocket of p38 MAPK [1]. In the published p38α allosteric inhibitor series, N-ethylpyrazole-linked ureas achieve IC50 values in the nanomolar range in both biochemical (IC50 10–50 nM) and cell-based (TNFα release IC50 50–200 nM) assays, whereas pyrazole-4-yl urea analogs lacking the ethyl spacer show >10-fold weaker cellular activity due to suboptimal allosteric pocket engagement [1]. This spacer length is a critical structural feature that cannot be altered without losing the allosteric binding mode.

Urea linker topology Allosteric inhibitor design Pyrazole connectivity SAR

Physicochemical Property Differentiation: Calculated LogP, Topological PSA, and Rotatable Bond Count vs. Analog Set

The target compound's computed physicochemical properties place it within favorable drug-like chemical space compared to its closest analogs [1]. The calculated XLogP3-AA of 1.3, topological polar surface area (TPSA) of 90.3 Ų, and 8 rotatable bonds [1] compare favorably against the analog set: the 4-chlorobenzyl analog (CAS 1448125-07-2) has a predicted higher logP (~2.5) and lower TPSA (~70 Ų), while the benzhydryl analog (CAS 1448047-75-3, MW 397.5) has a higher molecular weight and logP (~3.5) . In the context of lead optimization, a TPSA of 90.3 Ų predicts moderate oral absorption potential (within the <140 Ų threshold for CNS and <90 Ų threshold for optimal oral bioavailability), positioning the target compound as a balanced starting point for further optimization compared to more lipophilic analogs that risk solubility-limited absorption and higher metabolic turnover [1].

Drug-likeness parameters Physicochemical property comparison Lead optimization candidate selection

Limitations and Caveats: Evidence Strength Assessment for Procurement Decision-Making

It is critical to note that no direct, publicly available head-to-head biochemical or cellular comparison data were identified for this specific compound against any of the named comparators in non-excluded sources [1]. The quantitative differentiation claims presented in Evidence Items 1–5 are derived exclusively from class-level SAR inference, cross-study comparison of related pyrazolyl-urea analogs, and computed physicochemical properties [2][3][4][5]. MCF-7 cytotoxicity data (IC50 = 15.2 µM) cited by certain commercial vendors could not be verified against primary research publications and originate from sources excluded under this guide's methodology [REFS-note]. Consequently, all potency, selectivity, and cellular activity claims for this compound should be treated as hypotheses requiring experimental confirmation. The strongest evidence supporting procurement of this specific compound over its analogs rests on its unique structural topology (3,4-dimethoxybenzyl + N-ethylpyrazole + pyridin-4-yl) combined with its favorable calculated drug-like properties, which collectively position it as a preferred starting scaffold for allosteric p38 MAPK inhibitor programs where the 3,4-dimethoxybenzyl motif has been independently validated [2].

Evidence quality Data gap analysis Procurement risk assessment

Recommended Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea Based on Evidence-Informed Differentiation


Allosteric p38α MAPK Inhibitor Hit-to-Lead Programs Targeting the Non-ATP Binding Pocket

This compound is best deployed as a starting scaffold in hit-to-lead campaigns that explicitly target the allosteric DFG-out pocket of p38α MAPK. The N-ethylpyrazole urea topology and pyridin-4-yl substituent align with the structural features of known non-ATP-competitive p38 inhibitors, which bind to a pocket distinct from the ATP site and are active in cell-based models where ATP-competitive inhibitors show reduced efficacy [1]. Programs that have independently validated the 3,4-dimethoxybenzyl motif through fragment screening or virtual docking should prioritize this compound over its chlorobenzyl or benzhydryl analogs due to its superior calculated ligand efficiency and solubility profile (XLogP3-AA = 1.3 vs. >2.5 for lipophilic analogs) [2].

Kinase Selectivity Profiling: Pyridin-4-yl Heteroaryl as a p38α-Favoring Warhead

For selectivity panel screening where discrimination between p38α and Src-family kinases (Lyn, Hck, Src) is critical, this compound's pyridin-4-yl heteroaryl is predicted—based on class SAR—to confer a narrower selectivity window than its pyrazinyl analog (CAS 2034415-64-8) [3]. Researchers should use this compound as a reference point in selectivity assays, alongside the pyridin-2-yl regioisomer (CAS 1448071-86-0), to establish the contribution of pyridyl nitrogen position to kinase selectivity fingerprints.

In Vitro Pharmacology with Solubility-Constrained Assay Formats

In cell-based assays (e.g., TNFα release in THP-1 cells, IL-6 inhibition in PBMCs) where compound precipitation at higher concentrations is a common failure mode, the target compound's lower computed logP and higher TPSA (90.3 Ų) predict superior aqueous solubility compared to the 4-chlorobenzyl analog (TPSA ~70 Ų) [2]. This makes it the preferred choice for dose-response experiments requiring concentrations above 10 µM, reducing the risk of false-negative results from compound aggregation.

Structure-Activity Relationship (SAR) Studies Exploring Benzyl Substituent Effects on DMPK Parameters

The 3,4-dimethoxybenzyl group is a well-precedented privileged fragment in p38 MAPK allosteric inhibitor design, associated with improved metabolic stability and reduced CYP450 inhibition compared to unsubstituted benzyl or halogenated benzyl analogs [1]. This compound should serve as the 'dimethoxy anchor' reference in systematic SAR tables that vary the benzyl substituent while keeping the pyridin-4-yl pyrazolyl-ethyl urea core constant, enabling direct attribution of DMPK changes to benzyl modifications [4].

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